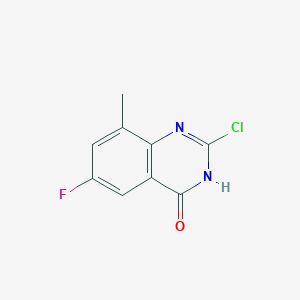

2-Chloro-6-fluoro-8-methylquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2O |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

2-chloro-6-fluoro-8-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6ClFN2O/c1-4-2-5(11)3-6-7(4)12-9(10)13-8(6)14/h2-3H,1H3,(H,12,13,14) |

InChI Key |

RSTZLOUQWXAVHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(NC2=O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 6 Fluoro 8 Methylquinazolin 4 Ol and Its Analogues

Development of Tailored Synthetic Routes for the Quinazolin-4-ol Core

The construction of the fundamental quinazolin-4-ol scaffold is typically achieved through cyclization strategies that unite a substituted anthranilic acid derivative with a one-carbon synthon. The choice of starting materials is paramount as it often dictates the substitution pattern on the final molecule.

Cyclocondensation represents the most prevalent strategy for assembling the quinazolin-4-ol core. This approach involves the reaction of a 2-aminobenzoic acid derivative with a suitable cyclizing agent. A variety of methods have been developed to effect this transformation under different conditions. acs.orgresearchgate.net

One common method involves the one-pot, three-component reaction of an anthranilic acid, an amine, and an orthoester. researchgate.net Another versatile approach is the condensation of 2-aminobenzamides with aldehydes. acs.org Recent advancements have explored greener methodologies, such as visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, which proceeds efficiently using a photocatalyst like fluorescein (B123965) in the presence of an oxidant. nih.govrsc.org

For the synthesis of the specific 6-fluoro-8-methylquinazolin-4-ol core, the logical starting precursor would be 2-amino-5-fluoro-3-methylbenzoic acid . This precursor contains the necessary fluorine and methyl groups at the correct positions relative to the amino and carboxylic acid functionalities, which will ultimately become the C-6 and C-8 positions of the quinazolinone ring, respectively. This substituted anthranilic acid can then be subjected to various cyclization conditions.

Table 1: Examples of Cyclocondensation Precursors for Quinazolin-4-ol Synthesis

| Precursor 1 | Precursor 2 | Resulting Core Structure | Typical Conditions |

|---|---|---|---|

| Anthranilic Acid | Formic Acid / Orthoesters | Quinazolin-4(3H)-one | Reflux, Microwave Irradiation researchgate.net |

| 2-Aminobenzamide | Aldehydes | 2-Substituted-quinazolin-4(3H)-one | Visible Light, Photocatalyst nih.gov |

| Isatoic Anhydride | Primary Amines | 3-Substituted-quinazolin-4(3H)-one | Various catalysts and solvents researchgate.net |

| 2-Aminobenzoic Acid | Urea | Quinazoline-2,4(1H,3H)-dione | Thermal condensation |

Achieving the desired substitution pattern on the quinazolin-4-ol ring—specifically, chlorine at C-2, fluorine at C-6, and a methyl group at C-8—requires precise control over the synthetic route. The most efficient strategy involves incorporating the C-6 and C-8 substituents into the starting materials, while the C-2 chloro group is typically introduced via chlorination of an intermediate.

The introduction of a chlorine atom at the C-2 position is a key step in the synthesis of the target compound. This is most commonly achieved by the chlorination of a precursor molecule, typically a quinazoline-2,4-dione or its tautomeric diol form. A standard and effective method involves treating the dione (B5365651) intermediate with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF) or a base like triethylamine. scispace.comnih.gov

For the synthesis of 2-Chloro-6-fluoro-8-methylquinazolin-4-ol, the precursor 6-fluoro-8-methylquinazoline-2,4(1H,3H)-dione would be synthesized first. This intermediate is then treated with POCl₃. The reaction typically proceeds at elevated temperatures and converts the two hydroxyl/oxo groups into chloro substituents, yielding 2,4-dichloro-6-fluoro-8-methylquinazoline . Subsequent selective hydrolysis or reaction at the more reactive C-4 position allows for the introduction of the hydroxyl group to furnish the final product.

The regioselective introduction of a fluorine atom at the C-6 position of the quinazolinone core is almost exclusively accomplished by using a starting material that already contains the fluorine substituent in the correct position. Direct fluorination of the pre-formed quinazolinone ring is challenging and often results in a mixture of products with poor regioselectivity.

The preferred precursor for this purpose is 2-amino-5-fluorobenzoic acid or its derivatives. mdpi.comgoogle.com The fluorine atom at the 5-position of the anthranilic acid ring is chemically stable and remains in place during the subsequent cyclization and chlorination steps, ultimately becoming the C-6 fluoro substituent in the final quinazolin-4-ol product.

Similar to the strategy for fluoro-substitution, the incorporation of a methyl group at the C-8 position is best achieved by starting with a methylated precursor. Direct C-H methylation of the quinazolinone ring is not a common or efficient method for this purpose.

The ideal starting material is 2-amino-3-methylbenzoic acid . mdpi.com The methyl group at the 3-position of the anthranilic acid is carried through the synthetic sequence to become the C-8 methyl group in the final product. Therefore, the synthesis of the target molecule relies on the initial availability of 2-amino-5-fluoro-3-methylbenzoic acid .

Strategies for Regioselective Introduction of Halogen and Methyl Substituents

Post-Synthetic Modification and Derivatization Strategies for this compound

The 2-chloro substituent in this compound serves as a versatile synthetic handle for further derivatization. The chlorine atom at the C-2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of large libraries of analogues for structure-activity relationship (SAR) studies. uw.edu

Common nucleophiles used for the displacement of the C-2 chlorine include:

Amines: Reaction with primary or secondary amines introduces diverse amino groups at the C-2 position.

Hydrazines: Yields 2-hydrazinylquinazolines, which can be further modified. nih.gov

Alcohols/Alkoxides: Results in the formation of 2-alkoxy derivatives.

Thiols/Thiolates: Provides access to 2-thioether analogues.

These substitution reactions are typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction. The electronic properties of the nucleophile and the specific reaction conditions can be tuned to optimize the yield and purity of the desired derivatives. This post-synthetic modification capability is crucial for exploring the chemical space around the this compound scaffold. researchgate.net

Table 2: Derivatization Reactions of 2-Chloroquinazolines

| Reactant | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| 2-Chloroquinazoline | R-NH₂ (Amine) | 2-Aminoquinazoline | Reflux in alcohol or polar aprotic solvent |

| 2-Chloroquinazoline | NH₂NH₂ (Hydrazine) | 2-Hydrazinylquinazoline | Room temperature or gentle heating |

| 2-Chloroquinazoline | R-OH (Alcohol) / NaOR | 2-Alkoxyquinazoline | Base (e.g., NaH), anhydrous solvent |

| 2-Chloroquinazoline | R-SH (Thiol) | 2-(Alkyl/Aryl)thioquinazoline | Base (e.g., K₂CO₃), DMF or Acetone |

Functionalization at the C-4 Hydroxyl Group

The C-4 hydroxyl group of the quinazolin-4-ol core is a critical anchor point for synthetic diversification. In its native hydroxyl form (as a quinazolin-4-one), it can undergo O-alkylation. However, its synthetic potential is most significantly unlocked by converting it into a better leaving group. The most common and effective strategy is its transformation into a 4-chloroquinazoline (B184009) derivative.

This chlorination is typically achieved by treating the parent quinazolin-4-ol with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylformamide (DMF). scispace.com This conversion transforms the electron-rich quinazolinone ring into a more electron-deficient quinazoline (B50416) system, thereby activating the C-4 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. The resulting 4-chloroquinazoline intermediate is a versatile precursor for introducing a wide array of functional groups, including amines, ethers, and thioethers, by reaction with appropriate nucleophiles. nih.govmdpi.com

For instance, the reaction of a 4-chloroquinazoline with various primary or secondary amines is a well-established method for synthesizing 4-aminoquinazoline derivatives. nih.govmdpi.com This transformation is fundamental in the synthesis of many biologically active compounds.

Diversification via Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura and Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they are powerful tools for modifying halogenated quinazolines. nih.gov The 2-chloro substituent on the this compound scaffold serves as a handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organic halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov This reaction can be applied to the 2-chloro position of the quinazoline ring to introduce a variety of aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Chloro-Quinazoline Scaffolds

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Chloro-quinazoline | Arylboronic Acid | Pd(OAc)₂ | Cs₂CO₃ | DMF | Reflux | 50-65% |

| Chloro-quinazoline | Heteroarylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Microwave | 43-78% |

Data derived from studies on analogous chloro-quinazoline systems. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties onto the quinazoline core at the 2-position. These alkynyl-substituted quinazolines are important intermediates for creating more complex heterocyclic systems or can be valuable final products themselves. researchgate.net The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. soton.ac.uk

Table 2: General Conditions for Sonogashira Cross-Coupling on Chloro-Quinazoline Analogues

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Chloro-quinazoline | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | NEt₃ | DMF | Room Temp. to 50°C |

| Chloro-quinazoline | Propargyl Alcohol | PdCl₂(PPh₃)₂ | CuI | NEt₃ | DMF | 50°C |

Data based on reactions performed on similar halogenated quinazoline structures. researchgate.net

Exploration of Other Electrophilic and Nucleophilic Substitutions

Beyond the functionalization of the C-4 hydroxyl group and cross-coupling at the C-2 position, the this compound scaffold is amenable to other substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The quinazoline ring, particularly when chlorinated at the C-2 and C-4 positions, is highly susceptible to nucleophilic aromatic substitution. Scientific literature consistently shows that in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack occurs preferentially at the C-4 position. nih.govmdpi.com This regioselectivity is a cornerstone of synthetic strategies for this class of compounds. Therefore, after converting the C-4 hydroxyl group of the title compound to a chloride, this position becomes the primary site for reaction with various nucleophiles such as amines, alkoxides, and thiolates. nih.gov

The C-2 chloro group is generally less reactive towards nucleophiles than the C-4 chloro group. However, under more forcing conditions or with highly reactive nucleophiles, substitution at C-2 can also be achieved, allowing for the sequential and regioselective introduction of different substituents at both positions. nih.gov

Electrophilic Substitution: The quinazolinone ring system is generally electron-deficient, making classical electrophilic aromatic substitution (e.g., nitration, halogenation) challenging. However, the existing substituents—fluoro and methyl groups—on the benzene (B151609) portion of the ring direct the position of any potential electrophilic attack. The electron-donating methyl group at C-8 and the electron-withdrawing but ortho-para directing fluoro group at C-6 would influence the regiochemical outcome of such reactions, although these transformations are less common compared to the nucleophilic substitutions and cross-coupling reactions that capitalize on the pre-existing halogen handles.

Advanced Structural Characterization and Analysis of Intermolecular Interactions in 2 Chloro 6 Fluoro 8 Methylquinazolin 4 Ol Compounds

Comprehensive Spectroscopic Elucidation of Molecular Architecture

Spectroscopic analysis is fundamental to understanding the structural nuances of 2-Chloro-6-fluoro-8-methylquinazolin-4-ol. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry, provides a detailed picture of the molecule's connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer critical data for structural assignment.

In the ¹H NMR spectrum, characteristic chemical shifts are expected for the aromatic protons and the methyl group. The protons on the quinazoline (B50416) ring system would appear as distinct signals, with their coupling patterns providing information about their relative positions. The methyl protons at the 8-position would likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-160 |

| C4 | - | ~160-165 |

| C4a | - | ~120-125 |

| C5 | ~7.5-7.8 | ~115-120 (with C-F coupling) |

| C6 | - | ~158-163 (with C-F coupling) |

| C7 | ~7.2-7.5 | ~110-115 (with C-F coupling) |

| C8 | - | ~130-135 |

| C8a | - | ~145-150 |

| 8-CH₃ | ~2.3-2.6 | ~15-20 |

| N1-H/O4-H | ~11-13 (broad) | - |

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Probing

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its various bonds.

The IR spectrum would prominently feature a strong absorption band for the C=O stretching vibration of the quinazolinone ring, typically in the range of 1660-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations would be observed at lower wavenumbers. researchgate.net The C-Cl and C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the quinazoline ring system would be a notable feature. Theoretical calculations, such as those using Density Functional Theory (DFT), on similar molecules like 2-chloroquinoline-3-carboxaldehyde have been shown to accurately predict vibrational frequencies. nih.gov

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound (Note: Based on data from analogous compounds.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=O Stretch | 1660-1700 | 1660-1700 |

| C=N Stretch | 1600-1650 | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1000-1400 | 1000-1400 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural information. For this compound (C₉H₆ClFN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in the mass spectrum would be influenced by the stability of the quinazolinone ring and the nature of the substituents. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for related quinazolinones often involve the loss of small molecules like CO and HCN. researchgate.net Analysis of the mass spectrum of a similar compound, 8-Chloro-6-fluoro-3-phenylquinazolin-4(3H)-one, can provide clues to the expected fragmentation of the target molecule. spectrabase.com

Single-Crystal X-ray Diffraction for Three-Dimensional Structure and Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While a crystal structure for this compound is not publicly documented, analysis of related quinazolinone structures, such as 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, indicates that the quinazolinone ring system is essentially planar. nih.gov The substituents (chloro, fluoro, and methyl groups) would lie in or close to this plane. The crystal packing is expected to be influenced by intermolecular interactions, such as hydrogen bonding and halogen bonding.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation based on typical values for organic compounds and is for illustrative purposes only.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~7-10 |

| β (°) | ~95-105 |

| V (ų) | ~1000-1500 |

| Z | 4 |

Investigations into Non-Covalent Interactions Governing Supramolecular Assembly

Non-covalent interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of molecular solids. In this compound, hydrogen bonding and halogen bonding are expected to be the dominant forces in its supramolecular assembly.

Characterization of Halogen Bonding Interactions Involving Chlorine and Fluorine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the context of this compound, both the chlorine and fluorine atoms have the potential to participate in halogen bonding.

Studies on similar molecules, such as 3-(2-halophenyl)quinazoline-4-thione derivatives, have demonstrated the formation of intermolecular halogen bonds. mdpi.com In these cases, the halogen atom on one molecule interacts with a heteroatom (like sulfur or nitrogen) on a neighboring molecule. For this compound, the chlorine atom at the 2-position could form a halogen bond with the oxygen atom of the carbonyl group or the nitrogen atom of a neighboring molecule. The fluorine atom at the 6-position, being more electronegative and a weaker halogen bond donor, is less likely to be involved in strong halogen bonding but may participate in weaker interactions. mdpi.com These interactions can lead to the formation of specific supramolecular motifs, such as chains or sheets, in the crystal lattice. mdpi.com The presence and nature of these halogen bonds would be definitively confirmed by single-crystal X-ray diffraction analysis.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding in this compound would involve identifying all potential hydrogen bond donors and acceptors within the molecule. The primary donor would be the hydroxyl group (-OH) at position 4 and potentially the nitrogen atom (N-H) in the tautomeric amide form. Acceptors would include the oxygen atom of the carbonyl/hydroxyl group, the nitrogen atoms within the quinazoline ring, and the fluorine atom.

An experimental crystal structure would provide precise measurements of bond lengths and angles between donor, hydrogen, and acceptor atoms. This data is crucial for characterizing the strength and geometry of these bonds. Computational methods could further complement this by calculating the energies of these interactions.

Hypothetical Hydrogen Bonding Parameters (for illustrative purposes):

| Donor | Acceptor | Distance (Å) | Angle (°) | Type |

| O-H | O=C | Data not available | Data not available | Intermolecular |

| N-H | O=C | Data not available | Data not available | Intermolecular |

| O-H | N | Data not available | Data not available | Intermolecular |

| C-H | F | Data not available | Data not available | Intermolecular |

| O-H | F | Data not available | Data not available | Intramolecular |

This table illustrates the kind of data that would be generated from a structural study. The actual interactions and their parameters for this compound are currently unknown.

Quantification of Aromatic Stacking and Other Weak Interactions

The planar quinazoline ring system in this compound suggests the potential for significant π-π stacking interactions, which are crucial for the stability of the crystal lattice. The analysis would quantify the geometric parameters of these interactions, such as the centroid-to-centroid distance between adjacent aromatic rings and the slip angle.

Hypothetical Aromatic Stacking Parameters (for illustrative purposes):

| Interaction Type | Centroid-Centroid Distance (Å) | Slip Angle (°) | Interaction Energy (kcal/mol) |

| π-π Stacking | Data not available | Data not available | Data not available |

| Halogen Bonding | Data not available | Data not available | Data not available |

| van der Waals | Data not available | Data not available | Data not available |

This table is a template for the data that would be derived from a detailed structural analysis. The specific values for this compound remain to be determined through future research.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluoro 8 Methylquinazolin 4 Ol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 2-Chloro-6-fluoro-8-methylquinazolin-4-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms, known as energy minimization or geometry optimization. This process yields key structural parameters.

Following optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show what a DFT output would provide, as specific data for the target molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.75 Å |

| Bond Length | C4-O | 1.23 Å |

| Bond Length | C6-F | 1.35 Å |

| Bond Length | C8-C(H3) | 1.51 Å |

| Bond Angle | N1-C2-N3 | 125° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors (Illustrative) This table illustrates the type of data derived from HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.15 |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

While quantum chemical calculations are often performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent like water or DMSO. MD simulations track the movements of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal how the molecule's conformation changes in solution and how it interacts with solvent molecules. This provides a more realistic understanding of its structure and dynamics in a biological or chemical environment, which can be crucial for predicting its behavior in practical applications.

Advanced Interaction Energy Analysis and Topological Studies

To gain deeper insight into the nature of chemical bonds and non-covalent interactions, more advanced computational techniques can be employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. Within this framework, a bond critical point (BCP) is a point of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond.

For instance, a high ρ and a negative ∇²ρ at the BCP are characteristic of a covalent bond (a shared interaction). Conversely, a low ρ and a positive ∇²ρ are indicative of a closed-shell interaction, such as an ionic bond or a van der Waals interaction. A QTAIM analysis of this compound would precisely characterize the nature of all its covalent bonds (e.g., C-Cl, C-F, C=O) and any potential intramolecular non-covalent interactions.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Fluoro 8 Methylquinazolin 4 Ol Derivatives

Systematic Probing of Substituent Effects on Biological Activity

The biological activity of quinazolinone derivatives is significantly altered by the nature and position of substituents on the heterocyclic and fused benzene (B151609) rings. mdpi.com Systematic investigations have clarified the specific roles of the chloro, fluoro, and methyl groups in the title compound.

The substituent at the C-2 position of the quinazolinone core is essential for various biological activities. nih.gov The presence of a chlorine atom at C-2, as in 2-Chloro-6-fluoro-8-methylquinazolin-4-ol, often serves as a versatile synthetic handle for creating diverse derivatives. While many studies focus on replacing the C-2 substituent with other groups, the chloro group itself can be important for activity. For instance, in a series of antimicrobial quinazolinones, the presence of a chloromethyl group at C-2 was a feature of compounds with notable activity. nih.gov In other contexts, such as antitubercular agents, modifications at the C-2 position with groups like methyl or thiol are considered essential for activity. nih.gov The chlorine atom, being an electron-withdrawing group, can also influence the electronic properties of the entire quinazolinone system, thereby affecting its interaction with biological targets.

Halogen substitution on the benzene ring of the quinazolinone scaffold, particularly at positions 6 and 8, is a well-established strategy for enhancing biological activity. nih.gov The fluorine atom at C-6 in this compound plays a significant role. Halogens, due to their electron-withdrawing properties, can increase the reactivity of the ring system. mdpi.com Specifically, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming hydrogen bonds or favorable electrostatic interactions with receptor sites. mdpi.com In a series of quinazolinone-based hydrazones, the presence of a 2-fluorobenzoyl moiety led to a lead compound with potent antitumor activity. rsc.org However, the effect can be target-dependent; in one study on A2A adenosine (B11128) receptor antagonists, replacing a bromine at C-6 with a smaller fluorine group unexpectedly abolished affinity, highlighting the nuanced role of halogen size and electronics. mdpi.com

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For the quinazolinone scaffold, key pharmacophoric features have been elucidated through various studies. A typical pharmacophore model for quinazolinone derivatives acting as anti-inflammatory agents includes hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic features. nih.gov The quinazolinone core itself is a crucial element, with the fused benzene ring providing a necessary aromatic feature for hydrophobic interactions with target receptors. mdpi.com The carbonyl group at C-4 and the nitrogen atom at N-3 often act as hydrogen bond acceptors, while the N-1 proton can be a hydrogen bond donor. The substituents at positions C-2, C-6, and C-8 contribute additional hydrophobic or electrostatic interaction points that define the compound's specific activity and selectivity profile.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org Several 2D and 3D-QSAR models have been successfully developed for quinazolinone derivatives to predict their activity and guide the design of new compounds. rsc.orgnih.govfrontiersin.org

For instance, a 3D-QSAR model developed for a series of quinazolinone derivatives as anti-inflammatory agents helped to elucidate the structural requirements for activity. nih.gov Another study on quinazolines as potential drugs for osteosarcoma developed a 3D-QSAR model that identified the electrostatic field as the most significant contributor to compound activity. frontiersin.org These models generate contour maps that indicate where bulky, electron-withdrawing, or hydrogen-bonding groups would be favorable or unfavorable for activity, providing a rational basis for further structural modification. frontiersin.org Such in-silico studies are invaluable for prioritizing synthetic efforts and designing compounds with enhanced potency. rsc.org

| Model Type | Key Findings | Application | Reference |

| 3D-QSAR (CoMFA) | Identified steric and electrostatic fields as crucial for anti-inflammatory activity. | Guided the design of novel anti-inflammatory agents. | nih.gov |

| 3D-QSAR | Showed that introducing a 2-fluorobenzoyl group was beneficial for antitumor activity. | Led to the identification of a lead compound for novel antitumor agents. | rsc.org |

| 2D & 3D-QSAR (CoMSIA) | Found the electrostatic field to be the most important contributor to activity against osteosarcoma. | Used to design 200 new quinazoline (B50416) derivatives with predicted activity. | frontiersin.org |

| Computational QSAR | Utilized to complement molecular docking studies for designing PARP-1 inhibitors. | Helped in identifying a new framework for discovering PARP-1 inhibitors. | rsc.org |

Strategies for Lead Compound Optimization Based on SAR Insights

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound. danaher.com The insights gained from SAR and QSAR studies on the quinazolinone scaffold are directly applied to optimize leads like this compound.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Directed Optimization : This involves making systematic modifications to the lead compound based on SAR data. danaher.com For example, knowing that the C-8 position can accommodate hydrophobic groups to improve potency, a strategy would be to synthesize a series of analogues with different alkyl or aryl groups at this position to find the optimal substituent. biorxiv.orgresearchgate.net

Scaffold Hopping and Bioisosteric Replacement : The quinazolinone core itself can be considered a bioisostere for other scaffolds. In one study, the 4-quinazolinone scaffold was used as a successful bioisostere for the phthalazinone core of the drug Olaparib, leading to new PARP-1 inhibitors. rsc.org

Modification of Substituents : Based on SAR, specific substituents can be altered. For instance, the C-2 chlorine can be replaced with various moieties like (2-hydroxyl-2-methylpropyl)pyrazole to improve potency and pharmacokinetic profiles. nih.gov Similarly, the C-6 position can be explored with different groups to modulate binding and efficacy. mdpi.comnih.gov

Improving Pharmacokinetic Properties : Optimization is not just about potency but also about improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comnih.gov SAR can provide clues on which parts of the molecule are liable to metabolic attack. For example, adding fluorine at C-6 can block a potential site of metabolism, thereby increasing the compound's half-life.

These optimization efforts have led to the development of quinazoline-based inhibitors for various targets, including BET family proteins for cancer and inflammatory diseases, and multi-targeting agents for Alzheimer's disease. nih.govnih.govosti.gov

Preclinical Biological Evaluation and Molecular Mechanistic Elucidation of Quinazolin 4 Ol Compounds

In Vitro Biological Screening and Cellular Phenotypic Assays

Assessment of Antiproliferative and Cytotoxic Activities against Relevant Cellular Models

No publicly available studies have reported the assessment of the antiproliferative or cytotoxic activities of 2-Chloro-6-fluoro-8-methylquinazolin-4-ol against any cancer cell lines or other cellular models.

Screening for Modulation of Specific Biochemical Pathways or Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

There is no information in the public domain regarding the screening of this compound for its ability to modulate specific biochemical pathways or molecular targets, such as its potential for enzyme inhibition or receptor binding.

Detailed Investigations into Molecular Mechanisms of Action

Analysis of Effects on Cell Cycle Progression and Apoptosis Induction

No research has been published detailing the effects of this compound on cell cycle progression or its capacity to induce apoptosis in any cell line.

Studies on Inhibition of Cellular Migration and Invasion

There are no available studies that have investigated the potential of this compound to inhibit cellular migration or invasion, which are key processes in cancer metastasis.

Characterization of Protein-Ligand Interactions and Binding Modes (e.g., Kinase Inhibition, DNA Interaction)

Without identified molecular targets, there have been no studies to characterize the protein-ligand interactions or binding modes of this compound. Consequently, there is no data on its potential as a kinase inhibitor or its ability to interact with DNA.

Future Research Directions and Translational Potential of Quinazolin 4 Ol Based Chemical Entities

Rational Design and Synthesis of Next-Generation 2-Chloro-6-fluoro-8-methylquinazolin-4-ol Analogues with Enhanced Specificity

The principle of rational drug design is pivotal for developing next-generation quinazolin-4-ol analogues with improved potency and selectivity. This approach involves strategic structural modifications to the core scaffold to optimize interactions with the intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies have highlighted that substituents at the 2, 6, and 8 positions of the quinazoline (B50416) ring are significant in determining pharmacological activity. nih.gov

The synthesis of these next-generation compounds often involves multi-step processes. For instance, a general method for producing related 2-chloromethyl-4(3H)-quinazolinones utilizes corresponding o-anthranilic acids as starting materials. nih.gov The synthesis of a this compound analogue would likely begin with 2-amino-5-fluoro-3-methylbenzoic acid, which would undergo cyclization and subsequent chlorination to yield the target compound. The versatility of the quinazoline-4(3H)-one structure allows for a wide array of chemical modifications to fine-tune its properties.

Key strategies in the rational design of more specific analogues include:

Multi-Targeting: Designing single molecules that can inhibit multiple targets involved in a disease pathway. For example, researchers have successfully created quinazolin-4(3H)-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov

Structural Modification: Altering substituents at various positions on the quinazoline core can lead to enhanced activity. Modifications at the 6- and 7-positions have yielded potent multi-kinase inhibitors. mdpi.com

Fragment-Based Design: This involves identifying small chemical fragments that bind to the target protein and then growing or combining them to produce a lead compound with higher affinity and specificity. nih.gov

Table 1: Rational Design Strategies for Quinazolin-4-ol Analogues

| Design Strategy | Objective | Example Target/Application | Reference |

|---|---|---|---|

| Dual-Target Inhibition | To inhibit two distinct but related targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. | EGFR and VEGFR-2 for anticancer activity. | nih.gov |

| Co-targeting Synthetic Lethality | To exploit the concept of synthetic lethality by inhibiting two proteins that, when inhibited together, cause cell death, particularly in cancer cells. | PARP1 and BRD4 for breast cancer. | nih.gov |

| Scaffold Modification | To improve potency and selectivity by altering the core structure or its substituents based on SAR studies. | Modification at 6- and 7-positions to create multi-kinase inhibitors. | mdpi.com |

| Hybrid Molecule Synthesis | To combine the pharmacophoric features of two different scaffolds to create a new molecule with enhanced or novel activity. | Quinazolinone-vanillin acrylamide (B121943) hybrids for Alzheimer's disease. | mdpi.com |

Exploration of Novel Molecular Targets and Therapeutic Applications for Quinazolin-4-ol Scaffolds

The quinazoline and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide variety of biological targets. mdpi.com This versatility has led to their investigation in a vast range of therapeutic areas beyond their well-established role in oncology. mdpi.comnih.gov Researchers are continuously exploring new molecular targets and disease applications for these compounds.

Initially recognized for their potent anticancer effects, quinazoline derivatives have been developed as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov However, their therapeutic potential extends far beyond this, with demonstrated activity in several other domains:

Neurodegenerative Diseases: Certain quinazoline derivatives are being explored as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and the aggregation of β-amyloid plaques. mdpi.com

Metabolic Disorders: Novel quinazolin-4-one derivatives have been designed as glucokinase activators, showing potential for the treatment of diabetes. researchgate.net

Infectious Diseases: The scaffold has demonstrated significant antibacterial, antifungal, antiviral, antimalarial, and anti-tubercular properties. mdpi.comnih.govnih.gov

Inflammatory Conditions: Many quinazoline derivatives exhibit anti-inflammatory activity. mdpi.com

The exploration of new targets is a key area of research. For example, quinazolin-4(3H)-one derivatives have been identified as inhibitors of thermolysin, a prototype for the M4 family of proteinases, and as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair. nih.govresearchgate.net

Table 2: Molecular Targets and Therapeutic Applications of Quinazolin-4-ol Scaffolds

| Therapeutic Area | Molecular Target(s) | Potential Application | Reference |

|---|---|---|---|

| Oncology | EGFR, VEGFR-2, PARP-1, BRD4 | Breast, Lung, Bladder, and other cancers | nih.govfrontiersin.orgnih.govnih.gov |

| Neurodegenerative Disorders | Cholinesterases, β-amyloid aggregation | Alzheimer's Disease | mdpi.com |

| Metabolic Diseases | Glucokinase | Diabetes Mellitus | researchgate.net |

| Infectious Diseases | Various bacterial, fungal, and viral proteins | Bacterial/Fungal Infections, Malaria, Tuberculosis, HIV | mdpi.comnih.govnih.gov |

| Inflammatory Diseases | Not specified | General anti-inflammatory agents | mdpi.com |

| Cardiovascular Diseases | α1-adrenoreceptors | Hypertension | frontiersin.org |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The traditional drug discovery process is notoriously long and expensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this paradigm by significantly accelerating the identification and optimization of new drug candidates. mdpi.com For quinazolin-4-ol based entities, AI offers powerful tools to navigate the vast chemical space and predict molecular behavior. ijirt.orgnih.gov

Target Identification and Validation: AI algorithms can analyze large biological datasets (genomics, proteomics) to identify and validate novel drug targets. nih.gov

De Novo Drug Design: Deep learning models can generate novel molecular structures, including new quinazoline derivatives, that are optimized for binding to a specific target. ijirt.org

Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those with the highest probability of being active against a target, saving significant time and resources compared to traditional high-throughput screening. ijirt.org

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of design, helping to reduce late-stage failures. mdpi.com

Drug Repurposing: AI and ML algorithms can identify new therapeutic uses for existing drugs by analyzing complex biomedical data and identifying novel drug-disease connections. scienceopen.com

Specific ML models like artificial neural networks (ANNs), deep learning (DL), graph neural networks (GNNs), and support vector machines (SVMs) are being employed to enhance predictive accuracy in processes like drug-target interaction and drug similarity analysis. ijirt.orgnih.gov

Advanced Preclinical Development Considerations and Future Research Trajectories

As novel quinazolin-4-ol analogues are designed and synthesized, their progression through the preclinical development pipeline requires careful consideration. The ultimate goal is to identify candidates with the highest potential for success in human clinical trials.

Advanced preclinical development for these compounds will involve:

Lead Optimization: Iterative chemical synthesis and biological testing to refine the lead compounds, improving their potency, selectivity, and pharmacokinetic profiles (e.g., solubility, metabolic stability, oral bioavailability).

In-depth In Vivo Efficacy Studies: Testing optimized compounds in robust animal models that accurately reflect the human disease state for the targeted application (e.g., xenograft models for cancer, transgenic models for Alzheimer's). nih.gov

Biomarker Development: Identifying and validating biomarkers that can predict a patient's response to the drug, enabling a more personalized medicine approach.

Advanced Formulation: Developing drug delivery systems to improve the therapeutic index of the compound, ensuring it reaches the target tissue in sufficient concentrations with minimal systemic exposure.

Future research trajectories for quinazolin-4-ol based entities will likely focus on several key areas. There will be a continued push towards designing highly specific, multi-targeted agents to combat complex diseases and the emergence of drug resistance. nih.gov The integration of AI and ML into a fully mechanized chemical synthesis pipeline is a long-term goal that could dramatically shorten development timelines. ijirt.org Furthermore, exploring novel mechanisms of action, such as inducing protein degradation (PROTACs) or developing covalent inhibitors, could open new therapeutic avenues for this versatile and enduring chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-6-fluoro-8-methylquinazolin-4-ol with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates such as carbohydrazides treated with potassium hydroxide and carbon disulfide under reflux in ethanol. After acidification with HCl, recrystallization from methanol yields purified product (65–80% efficiency). Alternative routes include adapting protocols for chloroacetyl-amino benzoic acid derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., methanol solvate formation) .

- NMR/IR spectroscopy and mass spectrometry confirm functional groups and molecular weight .

- HPLC with reference standards (e.g., EP/ICH guidelines) ensures purity and impurity profiling .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use N95 respirators, nitrile gloves, and eye protection to avoid respiratory and dermal exposure. Work in a fume hood to mitigate inhalation risks, particularly during recrystallization or solvent evaporation steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data of this compound derivatives?

- Methodological Answer :

- Comparative synthesis : Standardize reaction conditions (e.g., reflux time, solvent ratios) to minimize batch-to-batch variability.

- Purity validation : Use HPLC to correlate impurity profiles (e.g., chloro/fluoro by-products) with bioassay results .

- Structural analysis : Employ X-ray crystallography to identify conformational differences impacting receptor binding .

Q. What strategies optimize the crystallization of this compound for structural analysis?

- Methodological Answer :

- Solvent selection : Methanol promotes stable crystal growth via hydrogen bonding, as observed in methanol monosolvates .

- Slow evaporation : Gradual solvent removal at 4°C enhances crystal lattice formation.

- Seeding : Introduce pre-formed microcrystals to guide nucleation .

Q. How should impurity profiles be analyzed and controlled during synthesis?

- Methodological Answer :

- HPLC-MS coupling : Detect trace impurities (e.g., des-methyl or dehalogenated analogs) using gradient elution and mass fragmentation .

- Process optimization : Adjust stoichiometry of fluorination/chlorination steps to suppress side reactions .

Q. What methodologies are employed to study structure-activity relationships (SAR) of quinazolin-4-ol derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., nitro, methyl) at positions 2, 6, and 8 to probe electronic effects .

- Biological assays : Test antimicrobial activity against Gram-positive/-negative strains using standardized MIC protocols .

- Computational modeling : Dock crystallographic data into target enzyme active sites (e.g., dihydrofolate reductase) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.